molecular formula C15H14N2O3S B14537197 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid CAS No. 62013-58-5

3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid

Cat. No.: B14537197
CAS No.: 62013-58-5
M. Wt: 302.4 g/mol
InChI Key: OMQFDRSPXYTHJR-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a dimethylamino group, a benzoyl group, a sulfanyl group, and a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride to form 4-(dimethylamino)benzoyl chloride.

    Thioether Formation: The benzoyl chloride intermediate is then reacted with pyridine-2-thiol in the presence of a base such as triethylamine to form the thioether linkage.

    Carboxylation: The final step involves the carboxylation of the pyridine ring to introduce the carboxylic acid group, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and sulfanyl groups can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Shares the dimethylamino and benzoyl groups but lacks the sulfanyl and pyridine carboxylic acid moieties.

    Pyridine-2-carboxylic acid: Contains the pyridine carboxylic acid group but lacks the dimethylamino, benzoyl, and sulfanyl groups.

    Thioethers: Compounds with similar thioether linkages but different aromatic substituents.

Uniqueness

3-{[4-(Dimethylamino)benzoyl]sulfanyl}pyridine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (dimethylamino) and electron-withdrawing (benzoyl) groups, along with the sulfanyl and pyridine carboxylic acid moieties, makes it a versatile compound for various applications.

Properties

CAS No.

62013-58-5

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

3-[4-(dimethylamino)benzoyl]sulfanylpyridine-2-carboxylic acid

InChI

InChI=1S/C15H14N2O3S/c1-17(2)11-7-5-10(6-8-11)15(20)21-12-4-3-9-16-13(12)14(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

OMQFDRSPXYTHJR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)C(=O)O

Origin of Product

United States

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